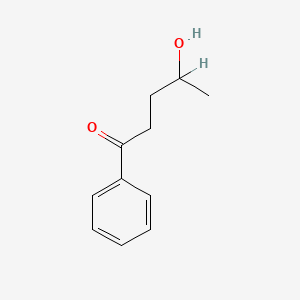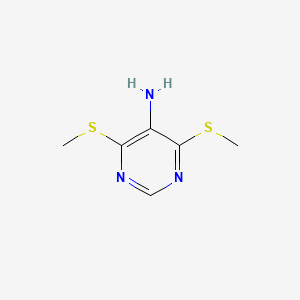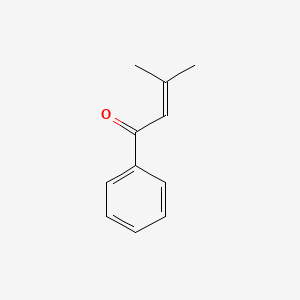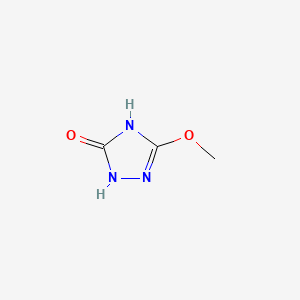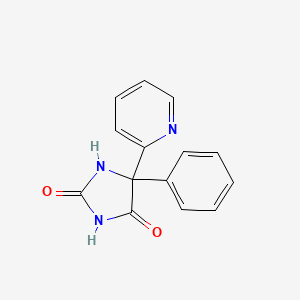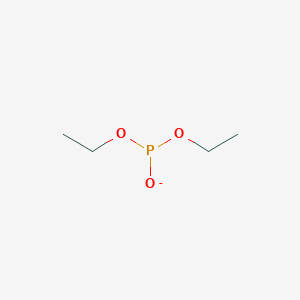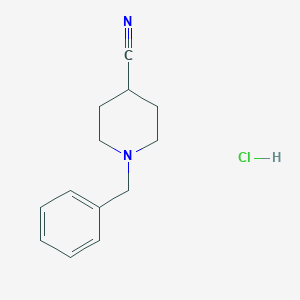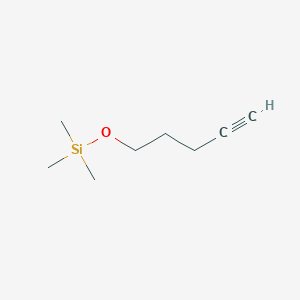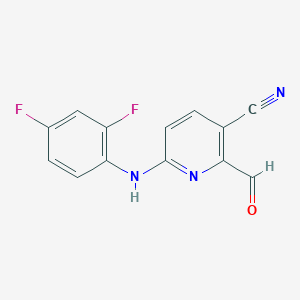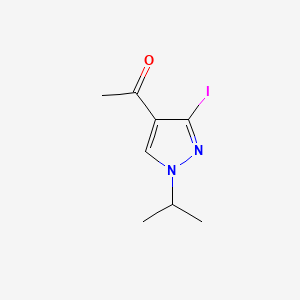
1-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)ethanone is a chemical compound with the molecular formula C8H11IN2O . It is a yellow crystalline solid that is used in organic synthesis and pharmaceutical research .
Molecular Structure Analysis
The molecular structure of 1-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)ethanone consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains an iodine atom and an isopropyl group .Physical And Chemical Properties Analysis
1-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)ethanone has a molecular weight of 278.09 . It has a predicted boiling point of 315.1±27.0 °C and a predicted density of 1.73±0.1 g/cm3 .Safety And Hazards
Propiedades
Número CAS |
1269440-49-4 |
|---|---|
Nombre del producto |
1-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)ethanone |
Fórmula molecular |
C8H11IN2O |
Peso molecular |
278.09 g/mol |
Nombre IUPAC |
1-(3-iodo-1-propan-2-ylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C8H11IN2O/c1-5(2)11-4-7(6(3)12)8(9)10-11/h4-5H,1-3H3 |
Clave InChI |
ALVXXWPPAVGXHP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C(=N1)I)C(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-2,6-diazaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B8808008.png)
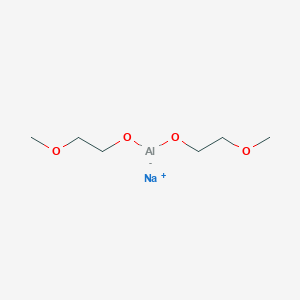
![Benzoic acid, 4-[[[[4-(ethoxycarbonyl)phenyl]amino]methylene]amino]-, ethyl ester](/img/structure/B8808027.png)
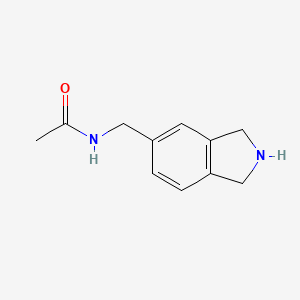
![7-Iodo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B8808039.png)
